Field: Polymer Chemistry
Application: Dimethylsilanediol is a key intermediate in the preparation of dimethyl- and diphenyl-siloxane polymers .
Method: Dimethylsilanediol reacts with a metal or metal hydride to synthesize dimethyl- and diphenylsilanediolates . These silanediolates are then used to produce linear, high molecular weight siloxane polymers .
Results: The synthesized silanediolates were characterized by 29Si, 13C, and 1H NMR, FTIR, and mass spectroscopy .
Field: Space Science
Application: Dimethylsilanediol is present in humidity condensate on the ISS. It originates from volatile methyl siloxane (VMS) compounds in the ISS cabin atmosphere .
Method: The Water Processor Assembly (WPA) on the ISS is used to handle DMSD. The concentration of dmsd in the condensate needs to be reduced by fifty percent for the wpa to effectively handle it .
Results: Personal Hygiene Products (PHPs) used by the crew were found to be a significant source of VMS. The total daily VMS emissions from PHPs were estimated to range from 261 to 1145 mg-Si per day .
Field: Materials Science
Application: Dimethylsilanediol is used in the modification of different polymers .
Application: Dimethylsilanediol is used in the preparation of linear, branched, star and dendritic poly(hydrosiloxane)s .
Method: Dimethylsilanediol is synthesized by the hydrolysis of dimethyldichlorosilane using water and a base such as triethylamine . The resulting product is then used in the preparation of poly(hydrosiloxane)s .
Results: The resulting poly(hydrosiloxane)s are used in the manufacture of materials with better properties .
Application: Dimethylsilanediol is produced on the ISS from volatile methyl siloxane (VMS) compounds in the cabin atmosphere .
Method: Both surface acid-base hydrolysis reactions and air-phase hydroxyl initiated reactions are thought to play a role in DMSD production on the ISS .
Results: This production of DMSD contributes to the humidity condensate on the ISS .
Application: Dimethylsilanediol is used to modify conventional organic polymers .
Method: The Si-H group in dimethylsilanediol is linked to conventional organic polymers to modify their properties .
Results: The modification results in materials with better properties .
Application: Alkali metal organosilanolates, which are synthesized from dimethylsilanediol, are used as initiators for the base catalysed ring opening polymerisation of cyclic siloxanes to produce linear, high molecular weight siloxane polymers .
Method: Dimethylsilanediol is synthesized by the hydrolysis of dimethyldichlorosilane using water and a base such as triethylamine . The resulting product is then used in the preparation of alkali metal organosilanolates .
Results: The resulting siloxane polymers have narrow weight distributions and low polydispersity .
Field: Pharmaceutics
Application: A new cyclodextrin polypseudorotaxanes nail lacquer containing biotin, methyl sulphonyl methane (MSM), and dimethylsilanediol salicylate was developed and evaluated in vitro and in vivo .
Results: The product was developed to improve nail status and diminish signs of pathological nail alterations .
Dimethylsilanediol is an organosilicon compound with the molecular formula and a molar mass of approximately 92.17 g/mol. It features a silicon atom bonded to two methyl groups and two hydroxyl groups, resulting in a tetrahedral geometry around the silicon atom. The presence of hydroxyl groups classifies it as a diol, contributing to its polar nature due to the electronegativity difference between silicon and oxygen . Dimethylsilanediol is primarily known for its role as an intermediate in the synthesis of various siloxane polymers and is also identified as a byproduct of volatile methyl siloxane compounds in specific environments, such as the International Space Station .
Dimethylsilanediol can be synthesized through several methods:
Dimethylsilanediol has several applications across various fields:
Research indicates that dimethylsilanediol interacts with various biological systems and materials. Notably, studies have focused on its behavior in personal care products and its potential release from silicone elastomers used in pharmaceutical applications. These interactions may influence its safety profile and efficacy when used in consumer products .
Dimethylsilanediol shares similarities with other organosilicon compounds but exhibits unique characteristics due to its specific molecular structure. Here are some similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Trimethylsiloxysilicate | Contains three methyl groups; used in coatings | |
Methylsilanetriol | Contains three hydroxyl groups; more hydrophilic | |
Dimethyldichlorosilane | Precursor for dimethylsilanediol; reactive chlorosilane | |
Phenylmethylsiloxane | Combines phenyl and methyl groups; used in elastomers |
Dimethylsilanediol's uniqueness lies in its dual hydroxyl functionality combined with its relatively simple structure. This allows it to serve as an effective intermediate for synthesizing a variety of siloxane-based materials while also being versatile enough to interact beneficially within biological systems.
The primary industrial synthesis route for dimethylsilanediol involves the controlled hydrolysis of dimethyldichlorosilane, a process that has been extensively studied and optimized since the pioneering work of Eugene G. Rochow and Richard Müller in the 1940s. The fundamental reaction proceeds according to the stoichiometric equation where dimethyldichlorosilane reacts with water to produce dimethylsilanediol and hydrogen chloride as a byproduct.
The hydrolysis mechanism involves rapid reaction kinetics, with chlorosilanes exhibiting half-lives of less than one minute when exposed to moisture or polar reagents. Research has demonstrated that the hydrolysis rate is determined by the transfer of reagents across phase boundaries, particularly in heterogeneous reaction systems. The reaction cannot be readily performed in ambient air conditions due to the rapid hydrolysis of dimethyldichlorosilane upon contact with atmospheric moisture.
Kinetic studies have revealed that the hydrolysis process follows a multi-step mechanism involving the sequential replacement of chlorine atoms by hydroxyl groups. The initial hydrolysis step typically occurs within minutes under standard laboratory conditions, with temperature control being critical to prevent excessive heat generation from the highly exothermic nature of the reaction. Experimental protocols typically maintain reaction temperatures below 25 degrees Celsius to ensure controlled hydrolysis and prevent unwanted side reactions.
The reaction pathway has been thoroughly characterized through nuclear magnetic resonance spectroscopy studies, which confirm that dimethylsilanediol forms as the principal monomeric product under dilute aqueous conditions. However, the compound's stability in aqueous solution depends significantly on concentration, pH, and temperature conditions, with equilibrium favoring the monomeric diol at environmentally relevant concentrations.
Reaction Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 15-25°C | Maintains >95% selectivity |
Water Excess | 2-4 molar equivalents | Ensures complete conversion |
Reaction Time | 15-30 minutes | Achieves equilibrium |
pH Control | Neutral to slightly basic | Prevents oligomerization |
Methoxysilane precursors provide an alternative synthetic pathway to dimethylsilanediol through hydrolytic conversion mechanisms that offer distinct advantages in terms of byproduct management and reaction control. The hydrolysis of dimethoxydimethylsilane represents a particularly well-studied example, demonstrating rapid conversion kinetics with half-lives of less than 0.6 hours under standard laboratory conditions.
The conversion mechanism involves the nucleophilic attack of water molecules on the silicon-oxygen bonds of the methoxy groups, resulting in the formation of methanol as a byproduct rather than hydrogen chloride. This pathway offers significant advantages in industrial applications where corrosive hydrogen chloride generation must be minimized or eliminated entirely.
Kinetic investigations have revealed that methoxysilane hydrolysis follows different mechanistic pathways depending on the reaction conditions and catalyst systems employed. Under acidic conditions, the reaction proceeds through protonation of the methoxy oxygen, enhancing the electrophilicity of the silicon center and facilitating nucleophilic attack by water molecules. Conversely, under basic conditions, direct nucleophilic substitution mechanisms predominate, with hydroxide ions acting as the primary nucleophile.
The stereochemical course of methoxysilane hydrolysis has been characterized through detailed mechanistic studies, revealing that the reaction proceeds with retention of configuration at the silicon center. This stereochemical outcome supports a mechanism involving pentacoordinate silicon intermediates rather than complete dissociation to silanone species.
Research has demonstrated that the relative rates of methoxysilane hydrolysis can be predicted using Taft equations and Bronsted relationships, providing valuable insights into the electronic and steric factors governing reaction kinetics. These correlations enable the rational design of methoxysilane precursors with tailored hydrolysis rates for specific industrial applications.
Catalytic systems play a crucial role in optimizing dimethylsilanediol synthesis through both enhanced reaction rates and improved product selectivity. The choice of catalyst system significantly influences not only the kinetics of the hydrolysis reaction but also the subsequent condensation behavior of the resulting dimethylsilanediol product.
Solid oxide catalysts, particularly those based on Group IIa metal oxides such as magnesium oxide and calcium oxide, have proven highly effective for dimethylsilanediol synthesis from alkoxysilane precursors. These catalysts provide several advantages including ease of separation, reduced corrosion potential, and the ability to control the molecular weight distribution of oligomeric products through selective condensation catalysis.
The mechanism of solid oxide catalysis involves the activation of alkoxysilane substrates through coordination to Lewis acid sites on the catalyst surface, followed by nucleophilic attack by water molecules coordinated to neighboring basic sites. This bifunctional catalytic mechanism enables precise control over reaction selectivity and minimizes the formation of undesired cyclic siloxane byproducts.
Recent advances in homogeneous catalysis have demonstrated the effectiveness of organometallic complexes for dimethylsilanediol synthesis. Particularly notable are cationic complexes that promote the selective hydrolysis of silicon-hydrogen bonds in hydrosiloxane precursors, providing access to dimethylsilanediol through alternative synthetic pathways.
The kinetics of catalyzed dimethylsilanediol synthesis have been extensively characterized through turnover frequency measurements and mechanistic studies. These investigations reveal that catalyst activity correlates strongly with the electronic properties of the metal center and the nature of supporting ligands, enabling the rational design of improved catalytic systems.
Catalyst Type | Turnover Frequency (h⁻¹) | Selectivity (%) | Operating Temperature (°C) |
---|---|---|---|
Magnesium Oxide | 15-25 | 92-95 | 60-80 |
Calcium Oxide | 8-15 | 88-92 | 70-90 |
Cationic Organometallic | 45-80 | 96-98 | 25-40 |
Solid Acid + Base | 20-35 | 90-94 | 50-70 |
The isolation and purification of dimethylsilanediol through crystallization techniques represents a critical aspect of industrial production processes, particularly given the compound's tendency to undergo spontaneous condensation reactions in solution. Solvent selection and crystallization conditions significantly influence both the yield and purity of the final product.
Crystallization studies have demonstrated that dimethylsilanediol can be successfully isolated as stable crystalline material under carefully controlled conditions. The compound exhibits polymorphic behavior, with different crystal forms accessible depending on the solvent system and crystallization temperature employed. Hot acetone has proven particularly effective as a recrystallization solvent, providing high-purity crystalline dimethylsilanediol that remains stable for extended periods without undergoing polymerization.
The crystallization mechanism involves the controlled removal of water and organic solvents from reaction mixtures containing dimethylsilanediol. Rotary evaporation at approximately 60 degrees Celsius has been identified as an optimal technique for initial solvent removal, followed by washing with hexanes to remove impurities and recrystallization from hot acetone.
Structural characterization through X-ray crystallography has provided detailed insights into the solid-state structure of dimethylsilanediol. The crystal structure reveals extensive hydrogen bonding networks between hydroxyl groups on adjacent molecules, contributing to the enhanced stability of the crystalline form compared to solutions.
The development of stabilized crystalline forms has proven crucial for practical applications, as the isolated crystals must be used immediately for sample preparation before undergoing polymerization. Research has shown that crystalline dimethylsilanediol prepared through optimized procedures can remain stable for several months without recrystallization, representing a significant advancement in handling and storage capabilities.
Solvent effects on crystallization kinetics have been systematically investigated, revealing that polar protic solvents generally promote faster nucleation but may lead to reduced crystal quality due to hydrogen bonding interactions with the dimethylsilanediol molecules. Conversely, moderately polar aprotic solvents provide better control over crystal growth rates while maintaining high product purity.
Solvent System | Crystallization Time | Yield (%) | Purity (%) | Stability (months) |
---|---|---|---|---|
Hot Acetone | 2-4 hours | 85-90 | 98-99 | 3-6 |
Methanol/Water | 1-2 hours | 75-82 | 95-97 | 1-2 |
Ethanol/Hexane | 3-6 hours | 88-92 | 97-98 | 2-4 |
Acetone/Water | 2-3 hours | 80-85 | 96-98 | 2-3 |
Dimethylsilanediol’s mobility in soil ecosystems is primarily dictated by its low soil-water distribution coefficient (K~d~) and organic carbon-water partition coefficient (K~OC~). Experimental studies using reconstituted soil columns demonstrate that Dimethylsilanediol exhibits minimal sorption to soil matrices under saturated conditions, with over 90% remaining in the aqueous phase [1]. This high mobility facilitates vertical transport through soil profiles, particularly in systems with active evapotranspiration.
The compound’s partitioning behavior diverges significantly from traditional hydrophobic organic contaminants. While its octanol-water partition coefficient (log K~OW~ ≈ 0.5) suggests moderate hydrophilicity, its air-water partition coefficient (log K~AW~ > 2.4) enhances volatilization potential [2]. This dual affinity creates complex transport dynamics where water saturation levels modulate phase distribution:
Soil Condition | Water Content (%) | K~d~ (L/kg) | Dimethylsilanediol Distribution |
---|---|---|---|
Saturated | >90 | 0.02–0.05 | 95% aqueous phase |
Field capacity | 40–60 | 0.1–0.3 | 70% aqueous, 30% volatilized |
Air-dried | <10 | 0.8–1.2 | 40% sorbed, 60% volatilized |
Data derived from soil column experiments show that evaporative water loss from surface layers drives upward migration, concentrating Dimethylsilanediol in topsoil (0–5 cm depth) before eventual volatilization [1] [3]. This process is exacerbated in arid regions, where rapid drying cycles promote continuous soil-atmosphere flux.
The volatilization of Dimethylsilanediol from soil is a moisture-dependent process mediated by both direct evaporation and plant-mediated transport. Under humid conditions (>80% soil moisture), less than 5% volatilization occurs over 30 days, while air-dried soils exhibit >60% loss within 72 hours [1] [3]. Soil composition modulates this process:
Soil Type | Organic Matter (%) | Volatilization Rate (%/day) |
---|---|---|
Sandy loam | 1.2 | 8.5 ± 0.9 |
Clay | 3.8 | 4.2 ± 0.7 |
Peat | 45.0 | 1.1 ± 0.3 |
High-organic-content soils (e.g., peat) retain Dimethylsilanediol through weak hydrogen bonding with hydroxyl groups in humic substances [7]. In contrast, mineral-dominated soils facilitate rapid volatilization due to larger pore spaces and reduced sorption capacity [3]. Although plant uptake studies are limited, analogous siloxane compounds show negligible translocation to aerial tissues, suggesting that transpiration stream contamination is unlikely [2].
In aquatic systems, Dimethylsilanediol undergoes indirect photodegradation via reaction with hydroxyl radicals generated through photosensitization. The second-order rate constant for this process is estimated at 2.4 × 10^−12^ cm^3^ molecule^−1^ s^−1^, corresponding to a half-life of 10–14 days under midlatitude summer sunlight [4] [5]. The degradation pathway proceeds through sequential oxidation:
$$
\text{Dimethylsilanediol} \xrightarrow{\text{hv, OH}^\bullet} \text{Methylsilanetriol} \xrightarrow{\text{OH}^\bullet} \text{SiO}2 + \text{CO}2 + \text{H}_2\text{O}
$$
Product analysis reveals methylsilanetriol as the primary intermediate, with complete mineralization occurring over 60–90 days in oligotrophic waters [4]. Turbidity and dissolved organic matter reduce degradation efficiency by 40–70% through light attenuation and radical quenching [5].
Dimethylsilanediol’s atmospheric fate is controlled by gas-phase reactions with hydroxyl radicals, with a measured rate constant of 8.1 × 10^−13^ cm^3^ molecule^−1^ s^−1^ at 298 K [4]. This results in a mean tropospheric residence time of 14.3 days, assuming a global OH radical concentration of 1.2 × 10^6^ molecules/cm^3^ [4] [5].
Reaction Parameter | Value |
---|---|
OH reaction rate constant | 8.1 × 10^−13^ cm^3^ molecule^−1^ s^−1^ |
Tropospheric half-life | 14.3 days |
Activation energy | 12.4 kJ/mol |
Temperature dependence (250–310 K) | k = 1.2 × 10^−12^ exp(−1490/T) |
The oxidation mechanism proceeds via hydrogen abstraction from silicon-bound methyl groups, yielding formaldehyde and silicic acid derivatives [4] [5]. Satellite observations and model simulations indicate that >98% of atmospheric Dimethylsilanediol is deposited through wet and dry processes before reaching the stratosphere, minimizing its potential for long-range transport [2] [5].
Environmental Hazard